Tetrakis(2-chloroethyl) diphosphate
Description
Contextualization of the Chemical Compound within Organophosphorus Flame Retardants (OPFRs) Research
Organophosphorus flame retardants (OPFRs) have been increasingly used as replacements for polybrominated diphenyl ethers (PBDEs), which have faced regulatory restrictions due to environmental and health concerns. nih.govresearchgate.net OPFRs are a diverse group of chemicals, and their environmental behavior varies significantly based on their molecular structure. amazonaws.com Some are highly mobile and can contaminate water sources, while others are more hydrophobic and tend to adsorb to soil and sediment. amazonaws.com
Within this group, chlorinated OPFRs like tris(2-chloroethyl) phosphate (B84403) (TCEP) and tetrakis(2-chloroethyl) diphosphate (B83284), often referred to as V6, have been noted for their widespread use and persistence in the environment. amazonaws.comresearchgate.net The presence of these compounds in various environmental matrices, including indoor dust and water, has prompted extensive research into their fate, transport, and potential ecological impact. nih.govresearchgate.net
Historical Trajectories and Evolution of Diphosphate-Based Chemical Research
The history of organophosphorus chemistry dates back to the early 19th century, with significant advancements occurring over the subsequent decades. The synthesis of tetraethyl pyrophosphate (TEPP) was a notable milestone in this field. mdpi.comingentaconnect.com The development of organophosphorus compounds accelerated in the 20th century, driven by various applications, including their use as chemical warfare agents and, later, as flame retardants. mdpi.comresearchgate.net
The commercial production of phosphorus from phosphate rock increased substantially after World War II, facilitating the widespread use of organophosphorus compounds. wikipedia.org The evolution of diphosphate-based chemical research has been intertwined with the broader development of organophosphorus chemistry, with a growing focus on creating compounds with specific properties, such as enhanced thermal and hydrolytic stability for flame retardant applications. mdpi.com
Current Research Landscape and Academic Significance of Tetrakis(2-chloroethyl) Diphosphate (V6) in Chemical Science
This compound, also known as V6, is a subject of ongoing research due to its prevalence as a flame retardant and its detection in the environment. amazonaws.com Current studies are often focused on its environmental occurrence, persistence, and potential risks to ecosystems. amazonaws.comfrontiersin.org The academic significance of V6 lies in its role as a representative compound for understanding the environmental behavior of halogenated OPFRs.
Research efforts include developing analytical methods for its detection in various environmental samples and assessing its toxicological profile. researchgate.netfrontiersin.org For instance, studies have investigated the acute and chronic toxicity of related compounds like TCEP to freshwater organisms, providing insights that can be relevant for assessing the risks associated with V6. frontiersin.org The ongoing research into V6 and other OPFRs is crucial for informing environmental regulations and guiding the development of safer alternatives. nih.govresearchgate.net
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 38051-10-4 |
| Alternate Name | V6 |
| Molecular Formula | Not explicitly found in search results |
| Molecular Weight | Not explicitly found in search results |
| Physical State | Not explicitly found in search results |
Structure
3D Structure
Properties
CAS No. |
53963-13-6 |
|---|---|
Molecular Formula |
C8H16Cl4O7P2 |
Molecular Weight |
428.0 g/mol |
IUPAC Name |
bis(2-chloroethoxy)phosphoryl bis(2-chloroethyl) phosphate |
InChI |
InChI=1S/C8H16Cl4O7P2/c9-1-5-15-20(13,16-6-2-10)19-21(14,17-7-3-11)18-8-4-12/h1-8H2 |
InChI Key |
KGUOHCQJKKPIOI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OP(=O)(OCCCl)OP(=O)(OCCCl)OCCCl |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization Techniques for the Designated Chemical Compound's Molecular Architecture
The molecular structure of Tetrakis(2-chloroethyl) diphosphate (B83284) is elucidated through a combination of sophisticated spectroscopic methods. These techniques provide a detailed picture of the atomic connectivity and the local chemical environment of the atoms within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organophosphorus compounds. vdoc.pub In the case of Tetrakis(2-chloroethyl) diphosphate, ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy would be employed to map out the molecular framework. The ³¹P NMR spectrum is particularly informative, providing characteristic chemical shifts for the phosphorus atoms in the diphosphate core. The coupling between phosphorus and adjacent protons and carbons would further confirm the connectivity.
Mass spectrometry (MS) is another critical tool, which provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition, confirming the molecular formula of C8H16Cl4O7P2. Fragmentation analysis can reveal the step-by-step loss of the 2-chloroethyl groups, providing further evidence for the proposed structure. Recent studies have highlighted the use of tandem mass spectrometry (MS2) to identify characteristic fragments of organophosphorus compounds, which can aid in their identification in complex mixtures. acs.org
Infrared (IR) spectroscopy complements these techniques by identifying the functional groups present in the molecule. Key vibrational bands for this compound would include strong P=O stretching vibrations, P-O-C stretching, and C-Cl stretching frequencies. The presence and position of these bands are indicative of the diphosphate ester structure.
Interactive Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Frequencies | Key Structural Information |
| ¹H NMR | Multiplets in the range of 3.5-4.5 ppm | Protons of the chloroethyl groups (CH₂Cl and OCH₂) |
| ¹³C NMR | Resonances around 40-45 ppm and 65-70 ppm | Carbons of the chloroethyl groups (CH₂Cl and OCH₂) |
| ³¹P NMR | A singlet or closely spaced multiplet | Phosphorus atoms in the diphosphate bridge |
| IR Spectroscopy | ~1250-1300 cm⁻¹ (P=O stretch), ~1000-1100 cm⁻¹ (P-O-C stretch), ~650-800 cm⁻¹ (C-Cl stretch) | Presence of phosphate (B84403), ether, and chloroalkyl functionalities |
| Mass Spectrometry | Molecular Ion Peak (M+) and characteristic fragment ions | Molecular weight and structural fragments |
Theoretical and Computational Modeling of Molecular Conformations and Electronic Structures
To gain deeper insights into the three-dimensional arrangement and electronic properties of this compound, theoretical and computational modeling methods are employed. These approaches complement experimental data and provide a dynamic picture of the molecule's behavior.
Ab initio molecular orbital methods and density functional theory (DFT) are powerful tools for studying the conformational landscape of organophosphate compounds. acs.orgacs.org These calculations can determine the relative energies of different rotational isomers (rotamers) around the P-O and C-C bonds. For a molecule like this compound, with its multiple rotatable bonds, the potential energy surface can be complex. Computational studies help identify the most stable, low-energy conformations.
The electronic structure of the molecule, including the distribution of electron density and the nature of the chemical bonds, can also be modeled. The P=O bond in phosphate esters, for instance, is highly polar. wikipedia.org Computational models can quantify this polarity and map the electrostatic potential on the molecular surface. This information is crucial for understanding how the molecule might interact with other molecules or its environment.
Investigation of Isomeric Considerations and Stereochemical Aspects within Diphosphate Architectures
The structure of this compound presents several interesting isomeric and stereochemical features.
Structural Isomerism: While the name "this compound" specifies the connectivity, it is important to consider the possibility of structural isomers in related organophosphate compounds. For instance, the position of the chlorine atom on the ethyl group could vary, leading to isomers like tetrakis(1-chloroethyl) diphosphate. Furthermore, the arrangement of the ester groups around the diphosphate core can lead to different structural isomers in more complex polyfluorinated di- and tri-alkylated phosphate esters. researchgate.net
The concept of prochirality is also relevant, where a molecule that is not chiral can give rise to chiral products upon reaction. wiley-vch.de While not directly applicable to the parent molecule of this compound, this concept is important in the broader context of organophosphate chemistry.
The study of isomers and stereochemistry in diphosphate architectures, such as those found in biologically important molecules like isopentenyl diphosphate, highlights the significance of precise three-dimensional structure in determining function. nih.govresearchgate.net
Synthetic Pathways and Mechanistic Investigations
Chemical Synthesis Methodologies for Tetrakis(2-chloroethyl) Diphosphate (B83284)
The synthesis of Tetrakis(2-chloroethyl) diphosphate, also known as tetrakis(2-chloroethyl) pyrophosphate, involves multi-step chemical transformations that leverage fundamental reactions in organophosphorus chemistry. The methodologies primarily revolve around the formation of phosphate (B84403) ester bonds and the subsequent creation of a pyrophosphate linkage.
Condensation Reactions and Esterification Processes in Diphosphate Synthesis
The formation of the P-O-P bond in diphosphates is a key step, often achieved through condensation reactions. In these reactions, two phosphorus-containing molecules are joined with the elimination of a small molecule, typically water or a salt. The process is a form of dehydration condensation. chemicalbook.com For tetraalkyl pyrophosphates, this can involve the reaction of a dialkyl phosphate with a suitable activating agent or the self-condensation of a dialkyl phosphorochloridate.
Esterification is the foundational process for attaching the 2-chloroethyl groups to the phosphorus centers. This is analogous to the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. wikipedia.org In organophosphorus chemistry, a common route is the alcoholysis of a phosphorus halide, such as phosphorus oxychloride (POCl₃). researchgate.net This reaction proceeds by the nucleophilic attack of the alcohol (in this case, 2-chloroethanol) on the phosphorus center, leading to the displacement of a chloride ion and the formation of a phosphate ester. researchgate.netgoogle.com The reaction can be carried out stepwise to produce mono-, di-, and tri-esters.
Exploration of Key Precursors and Reaction Conditions in Diphosphate Formation
A probable synthetic route would begin with the formation of a key intermediate, bis(2-chloroethyl) phosphorochloridate . This can be achieved through two main pathways:
From Phosphorus Oxychloride (POCl₃): The reaction of phosphorus oxychloride with 2-chloroethanol. This is a standard method for producing phosphate esters. nih.gov
From Phosphorus Trichloride (B1173362) (PCl₃): A multi-step process where PCl₃ first reacts with ethylene (B1197577) oxide to form tris(2-chloroethyl) phosphite (B83602). This phosphite is then oxidized and chlorinated to yield bis(2-chloroethyl) chlorophosphate. nih.gov
Once the bis(2-chloroethyl) phosphorochloridate intermediate is obtained, the final diphosphate can be formed. A potential method involves a condensation reaction, possibly by reacting the phosphorochloridate with a controlled amount of water or by reacting it with a dialkyl phosphate derivative.
The reaction conditions for these steps are critical. The esterification with POCl₃ is often performed in the presence of a base like pyridine (B92270) or a tertiary amine to scavenge the HCl byproduct. researchgate.net The reaction of PCl₃ with ethylene oxide is typically catalyzed by a tertiary amine hydrochloride and carried out in a solvent like dichloroethane at temperatures ranging from -10 to 150°C. nih.gov
A summary of a plausible synthetic approach is presented below:
| Step | Reactants | Product | Key Conditions |
| 1 | Phosphorus oxychloride (POCl₃) + 2-Chloroethanol | Bis(2-chloroethyl) hydrogen phosphate | Controlled stoichiometry |
| 2 | Bis(2-chloroethyl) hydrogen phosphate | Bis(2-chloroethyl) phosphorochloridate | Chlorinating agent (e.g., SOCl₂) |
| 3 | 2x Bis(2-chloroethyl) phosphorochloridate | This compound | Controlled hydrolysis/condensation |
Elucidation of Reaction Mechanisms in Diphosphate Formation
The formation of the pyrophosphate bond in compounds like this compound proceeds through a nucleophilic substitution mechanism at a tetracoordinate phosphorus atom. thieme-connect.de The reaction generally involves the attack of a nucleophilic oxygen atom from a phosphate group onto the electrophilic phosphorus atom of another phosphate group, which has a suitable leaving group.
In the context of using a phosphorochloridate intermediate, the mechanism can be described as follows: A molecule of a dialkyl phosphate anion, [ (RO)₂PO₂ ]⁻, acts as the nucleophile. It attacks the electrophilic phosphorus atom of a dialkyl phosphorochloridate molecule, (RO)₂POCl. The chloride ion, being a good leaving group, is displaced. This forms the P-O-P anhydride (B1165640) linkage characteristic of a pyrophosphate.
The transition state for this reaction is believed to be a trigonal bipyramidal structure. aathavan.org The attacking nucleophile and the leaving group occupy the axial positions. The stereochemistry of this reaction can proceed with either inversion or retention of configuration at the phosphorus center, depending on the specific reactants and conditions. nih.gov For most acyclic phosphate esters, the reaction likely proceeds via a direct substitution (Sₙ2-like) mechanism. aathavan.org
Rational Design and Synthesis of Novel Diphosphate Congeners and Derivatives
The core structure of this compound can be modified to create novel congeners and derivatives with tailored properties. This involves altering the ester groups or the phosphate backbone itself.
Strategies for Phosphorodiamidate Derivatives in Chemical Synthesis
One significant modification is the replacement of the oxygen atoms in the phosphate backbone with nitrogen atoms to form phosphorodiamidate linkages. These derivatives have garnered interest in various fields, including the development of antisense oligonucleotides. nih.govaathavan.org
Several synthetic strategies have been developed for creating phosphorodiamidate bonds:
H-Phosphonate Approach: This method involves the condensation of an H-phosphonate monomer with an amine. The resulting H-phosphonamidate linkage is then oxidized, often using iodine in the presence of a secondary amine (like dimethylamine), to form the stable phosphorodiamidate bond. nih.gov
Phosphoramidite (B1245037) Chemistry: This is a widely used method in automated nucleic acid synthesis. A phosphoramidite monomer is activated and reacted with a hydroxyl or amino group. For phosphorodiamidates, this can be adapted by using amino-modified precursors. nih.gov
Oxidative Cross-Coupling: This route can involve the reaction of a phosphoric acid with an amine in the presence of a chlorinating agent and a base. nih.gov
These methods allow for the precise and controlled synthesis of complex molecules containing phosphorodiamidate linkages, including chimeric structures that combine different types of backbone modifications. nih.gov
Exploration of Alternative Halogenated Substituents in Diphosphate Structures
The 2-chloroethyl groups of the parent compound can be replaced with other halogenated substituents to modulate the molecule's chemical and physical properties. This can be achieved by starting with different halogenated alcohols during the initial esterification step. For example, using 2-bromoethanol (B42945) or 2-fluoroethanol (B46154) would yield the corresponding tetrakis(2-bromoethyl) or tetrakis(2-fluoroethyl) diphosphate derivatives.
The synthesis of analogs with different halogen placements is also an area of exploration. For instance, substrate analogs of isopentenyl diphosphate have been synthesized where methyl groups are replaced by chlorine. nih.gov This was achieved by using reagents like N-chlorosuccinimide (NCS) to introduce chlorine at specific positions on the alkyl chain before the diphosphate moiety is added. nih.gov Halogen exchange reactions, such as the Finkelstein reaction, can also be employed to convert a chloroalkane to an iodoalkane, providing another route to diverse halogenated derivatives.
The synthesis of these analogs allows for a systematic investigation of how different halogen substituents affect the properties and reactivity of the diphosphate molecule.
Chemical Reactivity and Transformation Studies
Hydrolysis Kinetics and Mechanistic Pathways of Diphosphate (B83284) Linkages
Hydrolysis represents a significant abiotic degradation pathway for organophosphate esters (OPEs). The stability of the diphosphate and ester linkages in Tetrakis(2-chloroethyl) diphosphate is highly dependent on environmental conditions.
The hydrolysis of organophosphate flame retardants (OPFRs) is notably slow in homogeneous solutions at neutral pH, with half-lives that can exceed two years. acs.orgacs.org However, the degradation rate is markedly accelerated under alkaline conditions. acs.orgacs.org Studies on various OPFRs have demonstrated that the kinetics often follow a second-order rate law, with the rate of base-catalyzed hydrolysis (kB) being a key parameter. For instance, marked degradation for several OPEs has been observed in solutions with a pH ranging from 9 to 12. acs.org
Furthermore, the presence of metal (hydr)oxide minerals, which are common in soil and aquatic sediments, can significantly catalyze the hydrolysis of OPFRs. acs.orgacs.org Minerals such as goethite, aluminum oxides, and titanium oxides have been shown to reduce the hydrolysis half-lives of some OPEs to less than 10 days. acs.orgacs.org This catalytic effect suggests that mineral-catalyzed hydrolysis may be a primary factor controlling the fate of these compounds in natural environments, potentially outweighing biodegradation and photodegradation in significance. acs.org The mechanism for mineral-catalyzed reactions appears to be less dependent on the specific structure of the OPFR and more influenced by the interactions between the mineral surface and the compound. acs.org
| Compound | Condition | Half-life (t1/2) | Apparent Rate Constant for Base-Catalyzed Hydrolysis (kB) (M-1 d-1) |
|---|---|---|---|
| Tris(2-chloroethyl) phosphate (B84403) (TCEP) | Alkaline Solution (pH 9-12) | Data Not Specified | 180 |
| General OPFRs | Circumneutral pH | > 2 years | N/A |
| General OPFRs | Alkaline Solution (pH 9-12) | 0.02 - 170 days | 0.69 - 42,000 |
| General OPFRs | Mineral Suspensions | < 10 days | N/A |
This table presents hydrolysis data for the closely related compound Tris(2-chloroethyl) phosphate (TCEP) and general findings for organophosphate flame retardants (OPFRs) to infer the likely behavior of this compound.
The primary mechanism of hydrolytic degradation for OPFRs is the cleavage of the ester bond. acs.orgacs.org For chlorinated OPEs like the structurally similar Tris(2-chloroethyl) phosphate (TCEP), hydrolysis leads to the formation of diaryl or dialkyl phosphates (DAPs). researchgate.net In the case of TCEP, hydrolysis results in the production of bis(2-chloroethyl) phosphate (BCEP). researchgate.net Following this pattern, the hydrolysis of this compound is expected to initially cleave one of the ester bonds, yielding tris(2-chloroethyl) diphosphate and subsequently other dealkylated phosphate products. The central diphosphate linkage may also be susceptible to hydrolysis, which would result in the formation of two molecules of bis(2-chloroethyl) phosphate.
Photolytic Degradation Processes and Photoreaction Mechanisms
Photodegradation, particularly initiated by ultraviolet (UV) radiation, is another crucial abiotic pathway for the transformation of OPFRs in the environment, especially in surface waters and the atmosphere.
While direct photolysis of many OPFRs by sunlight is limited, UV irradiation can induce degradation. mdpi.com However, the presence of a photocatalyst, such as titanium dioxide (TiO₂), dramatically enhances the degradation efficiency. mdpi.comtandfonline.com For example, studies on tris(2-chloropropyl) phosphate (TCPP), another chlorinated OPFR, showed that 95% of the compound was removed within 360 minutes in a TiO₂/UV system. tandfonline.com The degradation process generally follows pseudo-first-order kinetics. tandfonline.comtandfonline.com For TCEP, UV-induced cleavage of hydrogen peroxide (H₂O₂) to form hydroxyl radicals was necessary for its degradation, as single-light source irradiation had no effect. mdpi.com This indicates that the photolytic degradation of compounds like this compound is likely dependent on the generation of reactive species rather than direct photolysis of the molecule itself.
The primary mechanism in the photocatalytic degradation of OPFRs involves the action of highly reactive oxidative species, with the hydroxyl radical (•OH) being the most significant. tandfonline.comtandfonline.com Scavenging experiments have confirmed that •OH radicals are the dominant reactive species in the photocatalytic oxidation of compounds like TBEP and TCPP. tandfonline.comtandfonline.com These radicals attack the organophosphate molecule, leading to hydroxylation, dealkylation, and further oxidation. tandfonline.com The attack by hydroxyl radicals can lead to the decomposition of the parent compound into smaller organic molecules, with the eventual release of phosphate (PO₄³⁻) and chloride (Cl⁻) ions, and ultimately, mineralization to carbon dioxide and water. tandfonline.com
| Compound | System | Degradation Efficiency | Half-life (t1/2) | Primary Mechanism |
|---|---|---|---|---|
| Tris(2-butoxyethyl) phosphate (TBEP) | Visible light/Photocatalyst | Not Specified | 9.8 - 83.5 min | •OH radical-mediated reactions |
| Tris(2-chloropropyl) phosphate (TCPP) | UV/TiO₂ | 95% in 360 min | Not Specified | •OH radical attack |
| Tris(2-chloroethyl) phosphate (TCEP) | UV/H₂O₂ | Effective Degradation | Not Specified | •OH radical attack |
This table summarizes photolytic degradation findings for related OPFRs to provide context for the expected photoreactivity of this compound.
Biotransformation and Biodegradation Research
Biotransformation by microorganisms is a key process that determines the environmental fate and persistence of many organic pollutants. Research on TCEP provides valuable insights into the likely biodegradation pathways for this compound.
Microbial degradation of TCEP has been observed in sediment microcosms, following pseudo-zero-order kinetics. researchgate.net The primary biotransformation pathway identified is the hydrolysis of the phosphoester bond, which leads to the formation of bis(2-chloroethyl) phosphate (BCEP) and subsequently mono-chloroethyl phosphate (MCEP). researchgate.net This indicates that microorganisms can sequentially cleave the chloroethyl groups from the phosphate core.
In addition to dealkylation, other microbial transformation pathways have been identified, including hydrolytic dechlorination and oxidation. researchgate.net This leads to the formation of hydroxylated and carboxylated metabolites such as bis(2-chloroethyl) 2-hydroxyethyl phosphate (TCEP-OH) and phosphoric acid bis(2-chloroethyl)(carboxymethyl) ester (TCEP-COOH). researchgate.net Studies using the phosphotriesterase from Sphingobium sp. TCM1 have shown its capability to hydrolyze OPFRs like TCEP, suggesting enzymatic cleavage is a viable degradation route. nih.gov In vivo studies in rats and mice have also identified BCEP as a major metabolite of TCEP, alongside other oxidized and conjugated products. nih.gov Given these findings, the biotransformation of this compound is expected to proceed through similar pathways of enzymatic hydrolysis of the ester bonds and subsequent oxidation of the chloroethyl chains.
Thermal Decomposition Mechanisms and Pyrolysis Behavior
The thermal decomposition of organophosphorus flame retardants is a critical aspect of their function, as their fire-retardant properties are exerted in the solid and/or gas phase during combustion. The decomposition of this compound is expected to follow patterns observed for other chlorinated alkyl phosphates.
The initial step in the thermal degradation of alkyl phosphates is typically the elimination of a phosphorus acid. acs.orgacs.org This process occurs at relatively low temperatures for alkyl phosphates compared to aryl phosphates. acs.org For chlorinated phosphates like TCEP, thermal oxidative degradation leads to the formation of hydrogen halides (in this case, hydrogen chloride) and various halogenated hydrocarbon species. researchgate.net
Probable Thermal Decomposition Pathway for this compound:
Initial Cleavage: At elevated temperatures, the P-O-C bonds are likely to cleave, leading to the formation of volatile, chlorinated hydrocarbon fragments and a phosphorus-containing residue.
Formation of Phosphoric Acid Derivatives: The phosphorus-containing moiety is expected to form phosphoric or polyphosphoric acids. These acids can act in the condensed phase by promoting char formation on the surface of the burning material, which acts as an insulating barrier, reducing heat transfer and the release of flammable volatiles. acs.org
Gas-Phase Inhibition: The volatile chlorinated and phosphorus-containing species released during pyrolysis can act as radical scavengers in the gas phase, interrupting the chain reactions of combustion.
A study on the thermal oxidative degradation of several phosphate esters, including TCEP, at 370°C showed extensive decomposition. researchgate.net The primary products from the halogenated esters were hydrogen halides and halogenated C2 and C3 species. researchgate.net This indicates that under pyrolysis conditions, this compound would likely release hydrogen chloride and other chlorinated organic fragments.
The presence of the diphosphate structure may influence the thermal stability and the specific decomposition products compared to monomeric phosphates. The diphosphate bridge could potentially lead to the formation of more complex polyphosphoric acid residues, enhancing char formation.
Complexation Chemistry and Coordination with Metal Ions
The ability of organophosphorus compounds to coordinate with metal ions is well-documented, with applications ranging from solvent extraction to catalysis. nih.govacs.org The phosphoryl group (P=O) is a key coordinating site, acting as a Lewis base to bind with metal centers.
While specific studies on the complexation of this compound with metal ions are scarce, the general principles of organophosphate coordination chemistry provide a basis for understanding its potential interactions. Phosphate esters, including diesters and triesters, can act as ligands for a wide range of metal ions. acs.orgacs.org
The coordination typically occurs through the oxygen atom of the phosphoryl group (P=O). In the case of diphosphates, the presence of two phosphoryl groups offers the potential for chelation or bridging between metal centers, leading to the formation of polynuclear complexes or coordination polymers. acs.org
The interaction of phosphate esters with metal ions can lead to the formation of discrete molecular complexes, clusters, or extended network structures. acs.org The nature of the resulting coordination compound depends on several factors, including the metal ion, the solvent system, and the stoichiometry of the reactants.
For this compound, the two P=O groups are available for coordination. Depending on the flexibility of the diphosphate backbone, it could potentially act as a bidentate chelating ligand to a single metal center or as a bridging ligand connecting two or more metal ions. The chloroethyl groups, while generally less reactive in coordination, could potentially influence the solubility and stability of the resulting metal complexes.
There is a lack of specific structural data for metal complexes of this compound in the available literature. However, the structural characterization of complexes with related organophosphate ligands provides insights into the likely coordination modes.
X-ray crystallography is the definitive method for determining the solid-state structure of metal-organophosphate complexes. These studies have revealed a variety of coordination geometries. For example, in many phosphate ester complexes, the ligand coordinates to the metal ion in a monodentate fashion through the P=O oxygen. acs.org In systems with multiple phosphate groups or in the presence of other coordinating ligands, more complex structures can form.
For instance, dizinc (B1255464) complexes with macrocyclic ligands containing alcohol pendants have been shown to bind and hydrolyze diphosphate esters, providing models for metalloenzymes. acs.org This indicates that metal ions can not only coordinate to diphosphates but also promote their chemical transformation.
Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are also crucial for characterizing these complexes. In IR spectroscopy, the coordination of the P=O group to a metal ion typically results in a shift of the P=O stretching frequency to a lower wavenumber. ³¹P NMR spectroscopy is particularly sensitive to the chemical environment of the phosphorus atom and provides valuable information about ligand coordination and the formation of different complex species in solution.
Given the absence of direct structural data for this compound metal complexes, further research is needed to synthesize and characterize such compounds to fully understand their coordination chemistry and potential applications.
Environmental Chemistry and Geochemical Fate
Release and Migration Pathways in Engineered and Natural Systems
V6 is an additive flame retardant, meaning it is physically mixed with polymeric materials rather than chemically bonded. This characteristic makes it susceptible to release into the environment through various mechanisms over a product's lifecycle. researchgate.netresearchgate.net
V6 is primarily utilized in flexible polyurethane foam (PUF), with significant applications in the automotive and furniture industries. nih.gov Although an EU risk assessment report described it as having low mobility within foam, its additive nature facilitates its release through volatilization, abrasion, and aging of the products it is incorporated into. researchgate.netnih.gov
Research has confirmed the presence of V6 in high concentrations in the foam of consumer products. A 2013 study developed an analytical method using liquid chromatography-tandem mass spectrometry (LC/MS-MS) to measure V6 in various samples. nih.gov In foam samples taken from twelve baby products, such as sleep positioners, V6 was found in substantial amounts, indicating a significant potential for release into the indoor environment. nih.govnih.gov
Table 1: Concentration of V6 in Foam from Baby Products
| Sample Type | Number of Samples (n) | Concentration Range (ng/g) | Average Concentration (ng/g) | Average % of Foam Mass |
|---|---|---|---|---|
| Foam | 12 | 24,500,000 - 59,500,000 | 46,500,000 | 4.6% |
Data sourced from Stapleton et al. (2013) nih.gov
A notable finding is that the commercial V6 mixture often contains Tris(2-chloroethyl) phosphate (B84403) (TCEP), a known carcinogen, as a significant impurity, measured at 14% by weight in one study. nih.govnih.gov The presence of TCEP alongside V6 in products means that release pathways for V6 are also sources of TCEP exposure. nih.gov
The migration of V6 from consumer products leads to its accumulation in indoor dust. This dust acts as a reservoir and a pathway for the chemical's entry into the wider environment. Studies have detected V6 in a majority of house and car dust samples analyzed. nih.govresearchgate.net The concentrations found in car dust are significantly higher than in house dust, which likely reflects its higher usage in automotive applications. nih.govnih.gov
Table 2: Concentration of V6 in Indoor and Car Dust
| Sample Type | Number of Samples (n) | Detection Frequency | Concentration Range (ng/g) | Median Concentration (ng/g) |
|---|---|---|---|---|
| House Dust | 20 | 14/20 | <5 - 1,110 | 12.5 |
| Car Dust | 20 | 19/20 | <5 - 6,160 | 103.0 |
Data sourced from Stapleton et al. (2013) nih.gov
Dust containing V6 can be transferred from homes to wastewater treatment plants (WWTPs) through activities such as laundering clothes. While direct measurements of V6 in wastewater influent and effluent or landfill leachate are not extensively available in the reviewed literature, the established pathway for other flame retardants from dust to laundry water to WWTPs provides a strong indication of a similar route for V6. For instance, chlorinated organophosphate flame retardants (ClOPFRs), including the V6 impurity TCEP, are found at high concentrations in both dust and laundry wastewater and can pass through WWTPs into receiving waters.
Distribution and Partitioning Behavior in Abiotic Environmental Compartments
The distribution of a chemical in the environment is governed by its physical and chemical properties, which determine how it partitions between air, water, soil, and sediment.
Specific experimental data on the adsorption and desorption of V6 in soil and sediment systems are not available in the surveyed scientific literature. However, the behavior of other organophosphate esters can provide some insight. For example, TCEP, a common impurity in V6, is expected to have moderate mobility in soil and to adsorb to suspended solids and sediment. nih.govnih.gov The adsorption of another organophosphate, chlorpyrifos, is strongly correlated with the organic carbon content of soils and sediments, a common characteristic for many organic pollutants. nih.gov Adsorption to soil and sediment particles can reduce a chemical's mobility but also increase its persistence by protecting it from degradation. nih.govresearchgate.net Without specific studies on V6, its behavior in soil and sediment remains an area requiring further research.
The octanol-water partition coefficient (Kow) and the air-water partition coefficient (Kaw), often expressed via Henry's Law constant, are critical parameters for predicting a chemical's environmental fate. fao.orgwikipedia.org Kow is a measure of a substance's lipophilicity, indicating its tendency to accumulate in fatty tissues of organisms and partition to organic matter in soil and sediment. fao.orgwikipedia.org Kaw indicates the tendency of a chemical to volatilize from water surfaces into the atmosphere. nih.gov
Despite their importance, experimentally determined or estimated values for the Kow and Kaw of V6 are not available in the reviewed literature. The lack of these fundamental data points significantly hampers the ability to model its environmental distribution and assess its potential for bioaccumulation and long-range transport.
Environmental Transport Modeling and Persistence Assessment
Assessing the environmental transport and persistence of a chemical is crucial for understanding its potential to cause widespread and lasting contamination. Persistence is considered a key criterion in environmental hazard assessment. researchgate.net Such assessments rely on multimedia environmental fate models, which require input data such as partition coefficients and degradation half-lives in various compartments (air, water, soil). researchgate.net
Currently, there is a significant lack of data to perform a comprehensive environmental transport and persistence assessment for V6. Prior to 2013, little research had been conducted on its environmental levels. nih.gov The description of V6 as having "low mobility in the foam" may suggest a lower tendency for volatilization and transport compared to more volatile flame retardants, but this has not been quantified. nih.gov
Evaluation of Long-Range Atmospheric and Aquatic Transport Potential
The potential for a chemical to be transported over long distances in the atmosphere and in water is a critical factor in its environmental risk profile. For Tetrakis(2-chloroethyl) diphosphate (B83284), like other organophosphate esters (OPEs), this potential is governed by its physicochemical properties. The atmosphere represents the fastest medium for the transport of chemical contaminants, allowing for regional, hemispheric, and even global distribution. pops.int This transport can occur with the chemical in the gas phase, adsorbed to atmospheric particles, or dissolved in water droplets. pops.int
Chemicals with high water solubility can undergo significant long-range transport via rivers and ocean currents, a pathway often referred to as "long-range aquatic transport" (LRAT) or "long-range water-borne transport" (LRWT). nih.govresearchgate.net Organophosphate esters as a class have been shown to be persistent and mobile in water, suggesting that riverine runoff is a significant transport mechanism. researchgate.net Given the chlorinated ethyl groups in its structure, Tetrakis(2-chloroethyl) diphosphate is expected to have a notable degree of water solubility, similar to related compounds like Tris(2-chloroethyl) phosphate (TCEP), which is characterized as a highly water-soluble chemical, or a "swimmer". nih.gov This property indicates a considerable potential for LRWT.
Atmospheric transport is also a relevant pathway. Semi-volatile organic compounds can be released into the atmosphere and travel significant distances before being deposited. envirocomp.com The efficiency of this transport is a balance between atmospheric degradation rates and deposition processes (both wet and dry). researchgate.net For a related organophosphorus insecticide, chlorpyrifos, the characteristic travel distance (CTD), the distance at which 63% of the initial mass is degraded or deposited, was estimated to be 62 km under specific conservative assumptions, with the potential for longer distances under different atmospheric conditions. nih.gov While specific data for this compound is scarce, its semi-volatile nature suggests that long-range atmospheric transport is a plausible pathway for its global distribution.
Application of Environmental Fate Models (e.g., OECD POV and LRTP Screening Tool)
The OECD Tool calculates several metrics, including:
Characteristic Travel Distance (CTD): The distance a chemical can travel in the atmosphere before it is removed by degradation or deposition. nih.gov
Transfer Efficiency (TE): The fraction of the chemical that is deposited in a remote polar region. nih.gov
Evaluations of the OECD Tool for organophosphate esters (OPEs) have highlighted important considerations. Studies have shown that using default parameter values in the model could significantly underestimate the P_ov and LRTP of OPEs. rsc.org This is particularly true for chlorinated OPEs when river-based transport is considered. rsc.org The model may not fully account for episodic atmospheric transport or the poleward transport facilitated by rivers in the northern hemisphere. rsc.org For highly water-soluble chemicals ("swimmers"), the standard TE metric can be misleadingly low because it primarily focuses on atmospheric transport, whereas the primary long-range pathway might be aquatic. nih.gov Therefore, while the OECD Tool is invaluable for screening, its application to compounds like this compound requires careful consideration of its high water solubility and the importance of aquatic transport pathways. nih.govrsc.org
Table 1: Key Metrics from the OECD POV and LRTP Screening Tool
| Metric | Description | Relevance for this compound |
|---|---|---|
| P_ov (Overall Persistence) | Represents the overall lifetime of the chemical in a multimedia environment (air, water, soil, sediment). | Indicates how long the compound can remain in the environment to be available for transport. |
| CTD (Characteristic Travel Distance) | The distance after which 63% of the chemical emitted to the atmosphere has been removed. | A primary indicator of long-range atmospheric transport potential. |
| TE (Transfer Efficiency) | The fraction of the total amount emitted that is deposited to the surface in a defined remote region (e.g., the Arctic). | Used to quantify the potential for a chemical to contaminate remote ecosystems via the atmosphere. |
Research on Impurities and Abiotic/Biotic Degradation Products in Environmental Matrices
The environmental impact of a chemical is not solely defined by the parent compound but also by its impurities and the products it forms through degradation.
Commercial flame retardant formulations are often not pure substances but can be technical mixtures of related compounds. For instance, commercial products may contain related structures such as Tetrakis(2-chloroethyl) ethylene (B1197577) diphosphate or Tetrakis(2-chloroethyl)dichloroisoamyl diphosphate. nama-group.comchemicalbook.comparchem.com These impurities or co-formulants can have their own distinct environmental fate and toxicity profiles.
Once released into the environment, this compound is subject to both abiotic (non-biological) and biotic (biological) degradation processes. Research on the closely related TCEP provides significant insight into these pathways.
Abiotic Degradation:
Hydrolysis: Cleavage of the phosphate ester bonds by water can occur, although this process is generally slow for OPEs under typical environmental pH conditions.
Photodegradation: Sunlight can induce the degradation of these compounds. The photodegradation of TCEP has been shown to be significantly enhanced by the presence of microplastics, which can generate reactive oxygen species (ROS) like hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂•⁻), and singlet oxygen (¹O₂). nih.gov In one study, •OH was responsible for nearly 60% of the TCEP degradation in the presence of aged polystyrene microplastics. nih.gov
Advanced Oxidation Processes (AOPs): In water treatment contexts, AOPs that generate highly reactive •OH radicals have been shown to effectively degrade TCEP. researchgate.netnih.gov These studies provide mechanistic details on how the molecule breaks down, suggesting that •OH radicals are more likely to attack the phosphorus atom and that hydrogen abstraction from the chloroethyl chains is a key initial step. nih.govresearchgate.net
Biotic Degradation:
Microorganisms in soil, sediment, and water can degrade organophosphate esters. Studies have demonstrated that TCEP can be reduced through both abiotic and biotic processes in anaerobic landfill soils. researchgate.net This indicates that microbial communities play a role in the natural attenuation of these contaminants.
Degradation Products: The degradation of chlorinated OPEs like TCEP leads to the formation of various transformation products. These are primarily formed through processes such as hydroxyl substitution (replacing a chlorine atom with a hydroxyl group), intramolecular cyclization, and carboxylation. nih.gov Studies utilizing advanced analytical techniques like mass spectrometry have identified numerous intermediate products. nih.govepa.gov It is important to note that some of these degradation products may be more toxic than the parent compound, which can lead to an underestimation of the total environmental risk. nih.gov
Table 2: Examples of Degradation Processes and Products for Chlorinated OPEs (based on TCEP as an analogue)
| Degradation Process | Key Reactant/Condition | Primary Transformation Mechanisms | Example Product Types |
|---|---|---|---|
| Photodegradation | UV Light, ROS (e.g., •OH) | Hydroxyl substitution, intramolecular cyclization, carboxylation | Hydroxylated TCEP, Carboxylated TCEP |
| Advanced Oxidation | •OH radicals | Radical addition, P-O and C-O bond cleavage, Hydrogen abstraction | Dichloroethyl phosphate, Chloroethyl phosphate |
| Biotic Reduction | Anaerobic microbes | Reductive dechlorination | Less chlorinated phosphate esters |
Advanced Analytical Methodologies in Chemical Research
Chromatographic Techniques for Separation and Quantification of Tetrakis(2-chloroethyl) Diphosphate (B83284)
Chromatographic methods are central to the analysis of organophosphate flame retardants (OPFRs), providing the necessary separation from complex sample matrices prior to detection and quantification.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the analysis of a wide range of OPFRs, including polar and non-volatile compounds. researchgate.net This method is particularly advantageous for analyzing thermal-labile compounds that are not well-suited for gas chromatography. The development of LC-MS/MS methods often involves simple sample extraction steps followed by direct analysis, which can shorten determination time. nih.govpatsnap.com
For the analysis of related organophosphates, ultra-performance liquid chromatography (UPLC) coupled to tandem mass spectrometry has been optimized for the determination of numerous OPFRs in environmental samples like sludge. unit.no Such methods demonstrate high sensitivity and reliability, with the ability to quantify analytes at ng/g levels. unit.no The use of electrospray ionization (ESI) is common, and methods have been developed using both positive and negative ionization modes to detect a broad spectrum of halogenated and non-halogenated OPFRs. nih.gov A key aspect of LC-MS/MS is its ability to separate target analytes from matrix interferences, which is crucial for accurate quantification in complex samples. researchgate.net The development of these methods includes optimizing mobile phases, often consisting of methanol (B129727) or acetonitrile (B52724) and water with additives like formic acid, and selecting appropriate chromatographic columns, such as C18 reversed-phase columns. patsnap.comunit.no
Gas chromatography-mass spectrometry (GC-MS) and its tandem version (GC-MS/MS) are well-established and robust methods for the analysis of volatile and semi-volatile organophosphorus compounds. drawellanalytical.comcromlab-instruments.es These techniques are widely used for environmental monitoring and forensic toxicology. drawellanalytical.com For halogenated organophosphates like the closely related tris(2-chloroethyl) phosphate (B84403) (TCEP), GC-MS methods have been developed for determination in various matrices, including water and leather. nih.govnih.govresearchgate.net
The process typically involves sample extraction, often using solid-phase extraction (SPE), followed by injection into the GC system. nih.govnih.govresearchgate.net The GC column, commonly a low-polarity phase like a 5% diphenyl/95% dimethyl polysiloxane, separates the compounds based on their boiling points and interaction with the stationary phase. cromlab-instruments.es Following separation, the compounds are ionized, frequently by electron ionization (EI), and detected by the mass spectrometer. nih.gov GC-MS/MS provides enhanced selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which is essential for confirming the identity of analytes and quantifying them at trace levels in complex environmental samples. nih.govresearchgate.net The use of isotopically labeled internal standards is a common practice to ensure accurate quantification by correcting for variations during sample preparation and analysis. nih.govresearchgate.net
High-Resolution Mass Spectrometry for Comprehensive Metabolite and Impurity Identification
High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying unknown metabolites and impurities of chemical compounds. By providing accurate mass measurements with low ppm error, HRMS allows for the determination of elemental compositions for parent ions and their fragments. nih.govlcms.cz This capability is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.
Techniques such as two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry (GC × GC–HRTofMS) offer comprehensive analysis of complex mixtures, enabling the selective detection and identification of thousands of organohalogen compounds in environmental samples. researchgate.net For non-volatile or polar metabolites, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), often using Orbitrap or TOF analyzers, is the method of choice. nih.govlcms.cz The identification process involves matching the accurate mass of a detected compound to a potential molecular formula. nih.gov Further structural information can be obtained through MS/MS fragmentation experiments, where the fragmentation patterns of an unknown compound are compared to those of reference standards or predicted from known chemical structures. This is particularly useful for differentiating between structural isomers, which have the same molecular formula but different arrangements of atoms. nih.gov
Isotope Fractionation Analysis for Elucidating Reaction Mechanisms and Pathways
Compound-specific isotope analysis (CSIA) is a sophisticated technique used to investigate the transformation and degradation pathways of organic pollutants. By measuring the subtle changes in the stable isotopic ratios (e.g., ¹³C/¹²C, ²H/¹H) of a compound, researchers can gain insights into the reaction mechanisms at a molecular level.
The analysis of stable carbon isotope fractionation provides valuable information on the degradation mechanisms of organophosphorus compounds. researchgate.net During a chemical or biological reaction, molecules containing the lighter isotope (¹²C) typically react slightly faster than those with the heavier isotope (¹³C), leading to an enrichment of the heavier isotope in the remaining unreacted compound. The magnitude of this change, known as the isotope enrichment factor (ε), is characteristic of a specific reaction pathway.
For related chlorinated compounds, studies have shown that carbon isotope fractionation occurs during degradation processes like oxidation. mdpi.com The enrichment factors can be influenced by environmental conditions such as pH and the presence of other substances. mdpi.com By determining these enrichment factors in laboratory studies, it becomes possible to track degradation processes in the field and differentiate between various transformation pathways. While sorption processes are generally associated with minor isotope fractionation, significant effects cannot be entirely excluded for specific interactions. nih.gov
Similar to carbon, hydrogen isotope fractionation (²H/¹H) can offer complementary insights into reaction mechanisms, particularly for reactions involving the cleavage of C-H bonds. The relative mass difference between deuterium (B1214612) (²H) and protium (B1232500) (¹H) is much larger than that between ¹³C and ¹²C, often resulting in more pronounced isotope effects.
Studies on other organic pollutants have demonstrated that analyzing both carbon and hydrogen isotope fractionation can help to more definitively identify reaction pathways. nih.govrsc.org For instance, investigating isotope effects during partitioning between different environmental compartments, such as water and air, is crucial for correctly interpreting data from field samples. rsc.org By combining multi-element isotope analysis (e.g., C, H, and sometimes Cl for chlorinated compounds), a more complete picture of the transformation processes affecting a compound like Tetrakis(2-chloroethyl) diphosphate in the environment can be developed. researchgate.netrsc.org
Complementary Spectroscopic Techniques for Structural Confirmation in Environmental Extracts
The definitive identification of chemical compounds in complex environmental extracts relies on a combination of chromatographic separation and spectroscopic detection. While mass spectrometry is a primary tool for identification and quantification, complementary spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy are invaluable for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. For organophosphorus compounds, ³¹P NMR is particularly powerful as it directly probes the phosphorus atom, providing information about its chemical environment and bonding. ¹H and ¹³C NMR are also used to elucidate the full structure of the molecule.
In the context of environmental analysis, NMR is typically used on purified extracts or reference standards to confirm the identity of a detected compound. While direct NMR analysis of environmental extracts is challenging due to the low concentrations of target analytes and the complexity of the matrix, it serves as a crucial tool in the synthesis and verification of analytical standards. Spectroscopic data for the related compound, Tris(2-chloroethyl) phosphate, has been reported, which can serve as a reference for identifying similar structural motifs. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational and rotational transitions. This technique is highly specific for the functional groups present in a molecule, providing a unique "fingerprint." For organophosphorus compounds, characteristic absorption bands for P=O, P-O-C, and C-Cl bonds would be expected.
Similar to NMR, IR spectroscopy is most effectively used on reference standards or concentrated samples for structural confirmation. nih.gov The comparison of the IR spectrum of a suspected compound in an environmental extract with that of a certified reference standard provides strong evidence for its identity.
| Spectroscopic Technique | Information Provided | Application in Environmental Analysis |
| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure, connectivity of atoms. | Confirmation of reference standards, structural elucidation of unknown compounds in purified samples. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | "Fingerprinting" for compound identification by comparison with reference spectra. |
Table 1: Overview of Spectroscopic Techniques for Structural Confirmation
Development and Validation of Novel Extraction and Sample Preparation Methods for Environmental Matrices
The accurate determination of trace levels of chemical compounds in environmental samples, such as water, soil, and sediment, is highly dependent on the efficiency of the extraction and sample preparation methods. These steps are crucial for isolating the target analyte from the complex sample matrix and concentrating it to a level suitable for instrumental analysis.
Traditional methods like liquid-liquid extraction (LLE) have been widely used but are often laborious and consume large volumes of organic solvents. researchgate.net Modern research focuses on developing more efficient, miniaturized, and environmentally friendly techniques.
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a widely adopted technique for the extraction of organophosphorus compounds from aqueous samples. researchgate.net It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent. The choice of sorbent is critical for achieving high recovery and selectivity. For organophosphorus compounds, various sorbents have been explored, including modified silica (B1680970) and polymeric materials. mdpi.com
Miniaturized and Novel Extraction Techniques
Recent advancements have led to the development of miniaturized and more automated extraction techniques that offer advantages in terms of solvent consumption, extraction time, and sample throughput. These include:
Solid-Phase Microextraction (SPME): This technique uses a fused silica fiber coated with a stationary phase to extract analytes from a sample. The fiber is then directly introduced into the analytical instrument for desorption and analysis. mdpi.com
Stir-Bar Sorptive Extraction (SBSE): SBSE is similar to SPME but uses a magnetic stir bar coated with a larger volume of sorbent, allowing for higher extraction efficiency. mdpi.com
Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. The fine droplets of the extraction solvent provide a large surface area for rapid extraction of the analyte. bohrium.com
Gas Diffusion Microextraction (GDME): This novel technique is particularly promising for the extraction of volatile and semi-volatile compounds from complex matrices like urine, and could be adapted for environmental samples. nih.gov
Method Validation
The validation of any new extraction and sample preparation method is a critical step to ensure its reliability and accuracy. According to international guidelines, such as those from ISO/IEC 17025, method validation involves evaluating several key parameters. researchgate.net
| Validation Parameter | Description |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected by the method. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. |
| Accuracy (Recovery) | The closeness of the measured value to the true value, often expressed as the percentage of analyte recovered from a spiked sample. |
| Precision (Repeatability & Reproducibility) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |
| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
Table 2: Key Parameters for the Validation of Analytical Methods
While specific novel extraction methods for "this compound" have not been detailed in the literature, the principles and techniques developed for other organophosphorus compounds provide a strong foundation for future research and method development. The validation of such methods would be essential to ensure the quality and reliability of environmental monitoring data for this compound.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the intrinsic molecular properties of Tetrakis(2-chloroethyl) diphosphate (B83284). nih.govresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which a wide range of properties can be derived. nih.gov
By optimizing the molecular geometry of Tetrakis(2-chloroethyl) diphosphate, quantum chemical methods can predict bond lengths, bond angles, and dihedral angles. Furthermore, these calculations yield crucial electronic properties that govern the molecule's reactivity. scielo.org.mxscielo.org.mx For instance, the distribution of electron density and the mapping of the molecular electrostatic potential (MEP) can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other chemical species.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net For example, DFT calculations have been successfully used to elucidate the degradation pathways of the related compound Tris(2-chloroethyl) phosphate (B84403) (TCEP), affirming the utility of these methods for predicting reactivity. nih.govresearchgate.net
Molecular Dynamics Simulations of Interfacial Processes and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netnih.gov For this compound, MD simulations are invaluable for understanding its behavior at interfaces, such as between water and a solid surface, or at a liquid-air interface. These simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of dynamic processes. mdpi.com
MD simulations can model the adsorption of this compound onto various materials, such as soil minerals, polymers, or biological membranes. nih.gov By simulating the compound in an aqueous environment near a surface, researchers can investigate the orientation of the molecule at the interface, the strength of its interactions with the surface, and the role of water molecules in mediating these interactions. For instance, studies on other organic phosphates have shown how they interact with mineral surfaces like goethite, forming specific binding motifs. nih.gov Similarly, MD simulations can elucidate the mechanisms by which organophosphorus additives interact with metallic surfaces under lubrication conditions.
These simulations provide data on interaction energies, diffusion coefficients, and the structural arrangement of molecules at the interface, which are critical for understanding the environmental fate and material compatibility of this compound.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Diphosphate Chemical Space
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a compound with its physicochemical properties or biological activity, respectively. acs.orgnih.govacs.org These models are particularly useful for screening large numbers of compounds and for predicting the properties of novel or untested chemicals like this compound.
The development of a QSPR or QSAR model involves several steps. First, a set of molecules with known properties or activities (a training set) is selected from the relevant chemical space, in this case, organophosphate esters and specifically diphosphates. For each molecule, a series of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity.
Using statistical techniques like multiple linear regression or machine learning algorithms, a mathematical equation is developed that links the descriptors to the property of interest. acs.orgnih.gov For this compound, QSPR models could predict properties like boiling point, vapor pressure, or water solubility. QSAR models could predict toxicological endpoints or its potency as a flame retardant. nih.govnih.gov The predictive power of these models allows for the estimation of key characteristics without the need for extensive experimental testing. nih.gov
Computational Reaction Pathway Analysis through Transition State Theory
Understanding the mechanisms of chemical reactions, such as hydrolysis or thermal degradation, is crucial for assessing the stability and environmental impact of this compound. Computational reaction pathway analysis, guided by Transition State Theory, provides a framework for mapping out these processes. youtube.com
This approach uses quantum chemical calculations to map the potential energy surface of a reaction. By identifying the minimum energy pathways between reactants and products, chemists can locate the transition state—the highest energy point along the reaction coordinate. acs.org The energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For example, the hydrolysis of organophosphates can be modeled by calculating the energy profile for the nucleophilic attack of a water molecule on the phosphorus center. nih.govrutgers.edu Such calculations can reveal whether the reaction proceeds through an associative or dissociative mechanism and can identify key intermediates. acs.org Studies on the degradation of TCEP have successfully used DFT calculations to propose detailed reaction pathways, demonstrating the power of this approach. nih.govresearchgate.netresearchgate.net This methodology can be directly applied to this compound to predict its degradation products and persistence in various environments.
Integration into Material Science and Engineering Research
Elucidating Mechanisms of Flame Retardancy Action in Polymer Composites
The flame retardant action of Tetrakis(2-chloroethyl) diphosphate (B83284) in polymer composites is understood to occur through a combination of gas-phase and condensed-phase mechanisms, a characteristic feature of many organophosphorus flame retardants. mdpi.com
In the gas phase , upon thermal decomposition, the compound releases phosphorus-containing radicals (such as PO•) and chlorinated species. These reactive species interfere with the combustion cycle in the flame, effectively quenching the high-energy radicals (H• and OH•) that propagate the fire. mdpi.com The presence of chlorine atoms is believed to enhance this gas-phase inhibition. cymitquimica.com
In the condensed phase , the phosphorus-containing moieties promote the formation of a stable, insulating char layer on the polymer surface during combustion. This char layer acts as a physical barrier, limiting the heat transfer from the flame to the underlying polymer and restricting the flow of flammable volatile decomposition products to the flame. nih.gov The resulting char can significantly reduce the heat release rate and smoke production, key parameters in fire safety assessment.
Key Research Findings on Flame Retardancy Mechanisms:
| Polymer Matrix | Key Findings | Reference |
| Polyurethane Foam | Acts in both the gas and condensed phases to inhibit combustion. | mdpi.com |
| Epoxy Resins | Promotes the formation of a protective char layer, reducing heat release. | nih.gov |
Investigation of Migration Dynamics from Polymer Matrices and Diffusion Studies
As an additive flame retardant, Tetrakis(2-chloroethyl) diphosphate is physically blended into the polymer matrix rather than being chemically bound. umons.ac.be This raises the potential for its migration to the surface of the material and subsequent release into the environment over time. The migration rate is influenced by several factors, including the volatility of the flame retardant, the polymer's chemical structure and morphology, and environmental conditions such as temperature and humidity.
Studies on the commercial mixture V6, which contains this compound, have shown its presence in house and car dust, indicating its potential to migrate from consumer products like polyurethane foam in furniture and vehicles. nih.gov The relatively high molecular weight of this compound compared to some other organophosphate flame retardants may result in lower volatility and potentially slower migration rates. nih.gov However, long-term studies are essential to fully understand its diffusion characteristics from various polymer matrices.
Factors Influencing Migration of Additive Flame Retardants:
| Factor | Influence on Migration |
| Molecular Weight of FR | Higher molecular weight generally leads to lower volatility and slower migration. |
| Polymer Glass Transition Temp. | Migration is typically faster above the polymer's glass transition temperature. |
| Porosity of Polymer | Higher porosity can facilitate the movement and release of the flame retardant. |
| Temperature | Elevated temperatures increase the diffusion rate of the flame retardant. |
Influence of Polymer Architecture and Composition on Diphosphate Performance in Materials
The effectiveness of this compound as a flame retardant is not solely dependent on its own chemical properties but is also significantly influenced by the architecture and composition of the host polymer matrix.
The chemical nature of the polymer, including the presence of functional groups, can affect the charring efficiency promoted by the diphosphate. For instance, polymers that are inherently more prone to charring can experience enhanced flame retardant performance when combined with phosphorus-based additives.
The physical structure of the polymer, such as its degree of crystallinity and cross-link density, also plays a crucial role. A more densely cross-linked polymer network can physically entrap the flame retardant molecules more effectively, potentially reducing migration and ensuring its presence at the site of action during a fire. semanticscholar.org Conversely, in more open or porous structures like flexible polyurethane foams, the flame retardant may have greater mobility. researchgate.net
Impact of Polymer Properties on Flame Retardant Efficacy:
| Polymer Characteristic | Effect on Diphosphate Performance |
| Cross-link Density | Higher density can reduce migration and improve retention of the flame retardant. semanticscholar.org |
| Inherent Charring Tendency | Polymers that readily form char can exhibit synergistic flame retardancy with phosphorus compounds. |
| Crystallinity | Crystalline regions may act as barriers to the diffusion of the flame retardant. |
Research on Synergistic Effects with Co-additives in Advanced Flame Retardant Systems
When used with chlorinated flame retardants like this compound, antimony trioxide can react with the released hydrogen chloride (HCl) during thermal decomposition to form antimony trichloride (B1173362) (SbCl₃) and antimony oxychloride (SbOCl). These antimony compounds are volatile and act in the gas phase as flame inhibitors, complementing the action of the phosphorus and chlorine radicals. alfa-chemistry.com This synergistic interaction often leads to a greater flame retardant effect than the sum of the individual components. mdpi.com
Other potential synergists include nitrogen-containing compounds like melamine (B1676169) and its derivatives, which can contribute to char formation and release non-flammable gases, further diluting the fuel source in the gas phase.
Examples of Synergistic Flame Retardant Systems:
| Flame Retardant | Synergist | Mechanism of Synergism |
| Chlorinated Compounds | Antimony Trioxide (Sb₂O₃) | Formation of volatile antimony halides that act as gas-phase flame inhibitors. flameretardants-online.comalfa-chemistry.com |
| Phosphorus Compounds | Nitrogen Compounds (e.g., Melamine) | Enhanced char formation and release of non-flammable gases. |
Conclusions and Future Research Trajectories
Synthesis of Key Academic Discoveries and Identification of Outstanding Research Gaps
Academic research has primarily focused on halogenated organophosphate esters as a class of flame retardants, with specific attention given to compounds like tris(2-chloroethyl) phosphate (B84403) (TCEP) due to their widespread use and environmental presence. frontiersin.orgnih.gov These compounds are recognized as replacements for polybrominated diphenyl ethers (PBDEs). nih.gov The synthesis of related compounds, such as tetrakis(hydroxymethyl) phosphonium (B103445) chloride (THPC), has been optimized for industrial applications. nih.gov A method for producing tetrakis(2-chloroethyl) ethylene (B1197577) diphosphate (B83284) has also been patented, involving the reaction of phosphorus trichloride (B1173362) with ethylene oxide, followed by chlorination and reaction with ethylene glycol. google.com
However, a significant research gap exists specifically for Tetrakis(2-chloroethyl) diphosphate . While its analogue, TCEP, has been studied for its environmental occurrence, potential for trophic transfer, and toxicological properties, there is a lack of publicly available academic literature detailing the specific environmental fate, bioaccumulation potential, and toxicological profile of this compound. nih.gov The degradation of related tris(haloalkyl)phosphates by reduced sulfur species has been investigated, but similar studies on this specific diphosphate are absent. nih.gov Furthermore, while the synthesis of other organophosphorus compounds is well-documented, specific, peer-reviewed synthetic routes and characterization data for this compound are not readily found in academic databases.
Emerging Research Areas in Halogenated Organophosphate Diphosphate Chemistry and Environmental Science
The field of halogenated organophosphate flame retardants is evolving, with a growing focus on the environmental fate and potential health risks of these compounds. nih.gov A key emerging area is the investigation of "secondary" organophosphate esters (SOPEs), which can form from the transformation of other commercial chemicals like organophosphite antioxidants. tandfonline.com This highlights the need to understand the complete lifecycle and potential transformation products of compounds like this compound in the environment.
Another critical research avenue is the development of more environmentally benign flame retardants. scispace.comnih.gov This includes exploring bio-based organophosphorus compounds and reactive flame retardants that can be chemically bonded into polymer matrices to prevent leaching. scispace.comnih.gov Research into the photocatalytic degradation of organophosphorus flame retardants is also gaining traction as a potential remediation strategy. researchgate.netresearchgate.net Future studies should aim to position this compound within this evolving landscape, assessing its potential for transformation, its environmental persistence compared to newer alternatives, and its susceptibility to advanced degradation techniques.
Prospects for Methodological Advancements in Comprehensive Chemical Characterization
Advancements in analytical chemistry are crucial for the comprehensive characterization of halogenated organophosphate diphosphates. Current standard methods for organohalogens and organophosphorus compounds rely on gas chromatography (GC) coupled with various detectors like mass spectrometry (MS), electron capture detection (ECD), flame photometric detection (FPD), or a nitrogen-phosphorus detector (NPD). chromatographyonline.comepa.govepa.gov High-resolution mass spectrometry is particularly important for identifying and quantifying these compounds at trace levels in complex environmental matrices. nih.gov
Future methodological advancements should focus on:
Non-target and suspect screening analysis: To identify novel transformation products of this compound in environmental samples.
Improved chromatographic separation: Developing new GC columns and liquid chromatography (LC) methods to resolve complex mixtures of halogenated organophosphates and their isomers. chromatographyonline.comnih.gov
Advanced sensor technologies: The development of portable and rapid sensors, such as colorimetric, fluorescence, and electrochemical sensors, for the in-field monitoring of these compounds. rsc.org
Standardization of methods: Establishing standardized analytical protocols specifically for diphosphate esters to ensure data comparability across different laboratories and studies.
These advancements will be critical for a more complete understanding of the environmental distribution and fate of this compound.
Recommendations for Interdisciplinary Research and Collaborative Opportunities in Diphosphate Research
Addressing the knowledge gaps surrounding this compound requires a multi-pronged, interdisciplinary approach. Collaborative efforts are essential to fully elucidate its environmental and toxicological profile.
Recommended Interdisciplinary Research Areas:
Synthetic Chemistry and Environmental Chemistry: Synthetic chemists can develop and scale up the synthesis of analytical standards for this compound and its potential degradation products. Environmental chemists can then use these standards to track the compound's fate and transport in various environmental compartments.
Toxicology and Computational Modeling: Toxicologists can conduct in vitro and in vivo studies to assess the biological effects of this compound. researchgate.netnih.gov These findings can be integrated with computational models to predict its toxicity and guide further experimental work.
Materials Science and Environmental Science: Materials scientists can investigate the applications and leaching behavior of this compound from consumer products. This data is crucial for environmental scientists to develop accurate exposure models.
Analytical Chemistry and Public Health: Analytical chemists can develop more sensitive and specific methods for detecting this compound in human tissues and environmental samples. nih.gov This information is vital for public health researchers to assess human exposure and potential health risks.
Collaborative Opportunities:
Establishing a collaborative network of academic researchers, government agencies, and industry stakeholders would facilitate data sharing and accelerate research. Joint research projects funded by national and international bodies could focus on a holistic risk assessment of this compound and other emerging halogenated organophosphate diphosphates. Such collaborations are essential to inform regulatory decisions and promote the development of safer alternatives. The Broad Institute is an example of a multidisciplinary community that fosters such collaborative research to improve human health. broadinstitute.org
Q & A
Q. What are the established synthetic routes for Tetrakis(2-chloroethyl) diphosphate, and how can researchers optimize yield and purity?
this compound is typically synthesized via phosphorylation of precursor alcohols using reagents like diallyl N,N-diisopropylphosphoramidite, followed by oxidation with m-chloroperbenzoic acid. Critical steps include protecting group strategies (e.g., allyl esters) and subsequent deprotection using catalysts such as tetrakis(triphenylphosphine)palladium. Yield optimization requires strict anhydrous conditions and monitoring reaction intermediates via thin-layer chromatography (TLC) or NMR spectroscopy .
Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, particularly P and H) are essential for structural confirmation. For physicochemical properties (e.g., logP, polar surface area), computational tools like XlogP3-AA and experimental methods such as reversed-phase HPLC are recommended. Thermal stability should be assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
Q. How does this compound degrade in environmental matrices, and what methodologies detect its breakdown products?
Microbial degradation using consortia like Sphingomonas spp. or Pseudomonas spp. can be studied under aerobic conditions, with metabolites identified via LC-MS/MS. Abiotic degradation pathways (hydrolysis, photolysis) require controlled pH and UV exposure. Detection methods include ion chromatography for inorganic phosphates and gas chromatography-mass spectrometry (GC-MS) for volatile chlorinated byproducts .
Advanced Research Questions
Q. What computational approaches are effective in predicting the environmental fate and structure-activity relationships of this compound?
Density Functional Theory (DFT) simulations can model hydrolysis kinetics and electron distribution to predict reactivity. Quantitative Structure-Activity Relationship (QSAR) models, trained on datasets like the EPA’s CompTox Dashboard, correlate molecular descriptors (e.g., topological polar surface area, halogen count) with bioaccumulation or toxicity endpoints .
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Data discrepancies often arise from variability in test organisms, exposure routes, or impurity profiles. Standardized protocols (e.g., OECD Test Guidelines 423 for acute toxicity) and rigorous purity validation (≥98% via HPLC) are critical. Meta-analyses should weight studies based on reliability criteria, such as the EPA’s Data Quality Rating system, which prioritizes peer-reviewed repositories and standardized methods .
Q. What advanced methodologies elucidate the mechanistic pathways of this compound’s flame-retardant activity?
Combustion studies using microscale combustion calorimetry (MCC) and pyrolysis-GC-MS can identify gas-phase radical scavenging (e.g., PO• radicals) and char formation. Synchrotron-based X-ray absorption near-edge structure (XANES) spectroscopy provides insights into phosphorus speciation during thermal decomposition .
Q. How do enzymatic pathways in microbial communities metabolize this compound, and what genetic markers indicate degradation potential?
Metagenomic sequencing of enriched consortia can identify hydrolytic enzymes (e.g., phosphotriesterases) and oxidative enzymes (e.g., cytochrome P450s). Stable isotope probing (SIP) with C-labeled substrates tracks carbon flow, while qPCR quantifies functional genes like opd (organophosphate degradation) .
Q. What in vitro models are suitable for assessing the neurotoxicity of this compound, and how do they correlate with in vivo outcomes?
Primary neuronal cultures or SH-SY5Y cell lines exposed to sub-cytotoxic concentrations (e.g., 1–100 µM) can assess acetylcholinesterase inhibition and oxidative stress markers (e.g., glutathione depletion). Comparability to in vivo data requires cross-validation with rodent models using benchmark dose (BMD) modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
